Diperodon Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

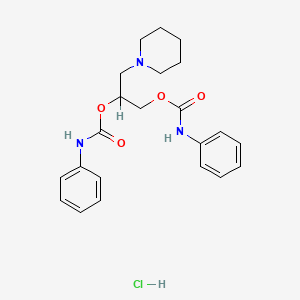

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4.ClH/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19;/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWULVAZDMWJBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101-08-6 (Parent) | |

| Record name | Diperodon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045324 | |

| Record name | Diperodon hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-12-2 | |

| Record name | Diperodon hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diperodon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diperodon hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diperodon hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ5R8I73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diperodon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diperodon hydrochloride is a local anesthetic agent that reversibly blocks nerve signal transmission, leading to a temporary loss of sensation. This guide provides a detailed examination of its core mechanism of action, grounded in its interaction with voltage-gated sodium channels. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established principles of local anesthetic pharmacology to provide a comprehensive overview. This guide also outlines typical experimental protocols used to characterize such compounds and presents key concepts in a visually intuitive format for enhanced understanding.

Core Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound, like other local anesthetics, is the inhibition of voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4] These channels are critical for the initiation and propagation of action potentials, the fundamental process of nerve signaling.

By binding to a specific receptor site within the sodium channel, this compound obstructs the influx of sodium ions into the neuron.[1][5] This action prevents the membrane from reaching the threshold potential required to fire an action potential, thereby halting the transmission of pain signals from the periphery to the central nervous system.[1][2]

The interaction is both reversible and concentration-dependent.[5] As the concentration of the anesthetic at the nerve membrane increases, a greater number of sodium channels are blocked, leading to a more profound anesthetic effect.[5]

Physicochemical Properties and Cellular Access

Local anesthetics, including this compound, are weak bases that exist in equilibrium between a lipid-soluble, uncharged (base) form and a water-soluble, charged (cationic) form.[6] The uncharged form is essential for penetrating the lipid-rich nerve sheath and cell membrane to reach the intracellular environment.[1][6]

Once inside the slightly more acidic cytoplasm of the neuron, the equilibrium shifts, favoring the formation of the active cationic species.[6] It is this charged form that binds to the receptor site on the intracellular side of the sodium channel.[2][5][6]

State-Dependent Blockade

The action of many local anesthetics is "state-dependent," meaning they exhibit a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state.[2][5] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals, as their sodium channels cycle through the open and inactivated states more frequently.[5] This property contributes to the relative specificity of local anesthetics for pain fibers.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the pathway of this compound from administration to its molecular target.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Quantitative Data Summary

| Property | Description | Influence on Anesthetic Action |

| pKa | The pH at which the charged (cationic) and uncharged (base) forms are present in equal amounts. | Influences the onset of action. A pKa closer to physiological pH results in a higher concentration of the membrane-permeable base form and a faster onset. |

| Lipid Solubility | The ability of the molecule to dissolve in lipids. | Correlates with the intrinsic potency of the anesthetic. Higher lipid solubility enhances passage through the nerve membrane and binding to the channel. |

| Protein Binding | The degree to which the anesthetic binds to proteins in the blood and tissues. | Primarily affects the duration of action. Higher protein binding sequesters the drug at the site of action, prolonging the anesthetic effect. |

| Molecular Weight | The mass of the molecule. | Can influence the rate of diffusion and binding to the receptor site. |

Key Experimental Protocols

The characterization of the mechanism of action for a sodium channel-blocking local anesthetic like this compound typically involves electrophysiological techniques.

Patch-Clamp Electrophysiology

Objective: To measure the effect of the compound on the function of voltage-gated sodium channels in isolated neurons or cells expressing specific channel subtypes.

Methodology:

-

Cell Preparation: A single neuron or a cell from a stable cell line (e.g., HEK-293) expressing the sodium channel of interest is isolated.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

Membrane Patch Isolation: A small patch of the membrane containing the ion channels is isolated. In the "whole-cell" configuration, the membrane within the pipette is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

-

Current Measurement: The amplifier then measures the picoampere currents flowing through the ion channels in response to controlled changes in membrane voltage.

-

Compound Application: A solution containing this compound at a known concentration is applied to the cell.

-

Data Analysis: The sodium currents are measured before and after the application of the compound to determine the degree of inhibition, voltage-dependence, and state-dependence of the block.

The following diagram outlines a typical experimental workflow for evaluating a sodium channel blocker using patch-clamp electrophysiology.

Caption: Experimental workflow for patch-clamp analysis of a sodium channel blocker.

Conclusion

This compound exerts its local anesthetic effect through the well-characterized mechanism of voltage-gated sodium channel blockade. Its ability to inhibit nerve impulse propagation is a direct consequence of its physicochemical properties, which allow it to access its intracellular target and bind with high affinity. While compound-specific quantitative data remains elusive in the broader literature, the principles outlined in this guide provide a robust framework for understanding its pharmacological action. Further investigation using modern electrophysiological and biochemical techniques would be invaluable for a more detailed characterization of its interaction with specific sodium channel subtypes and for the development of novel anesthetic agents.[3]

References

A Comprehensive Technical Guide to the Physicochemical Properties of Diperodon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride, a compound historically utilized as a local anesthetic, presents a multifaceted profile of interest in contemporary pharmaceutical research. Beyond its established role in sodium channel modulation, recent studies have elucidated its activity as a G protein-coupled receptor (GPCR) antagonist, indicating potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Physicochemical Data Summary

The following table encapsulates the key quantitative physicochemical properties of this compound, providing a consolidated reference for formulation and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₈ClN₃O₄ | [1][2] |

| Molecular Weight | 433.93 g/mol | [2][3] |

| Melting Point | 193-201 °C (decomposes) | [1][4] |

| pKa (Strongest Basic) | 8.25 | [5] |

| pKa (Strongest Acidic) | 12.73 | [5] |

| Water Solubility | 0.0876 mg/mL (Slightly soluble, 1:100) | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | 3.58 | [5] |

| Appearance | White solid/crystals | [1][6] |

| Solubility in other solvents | Soluble in alcohol; Slightly soluble in acetone and ethyl acetate; Insoluble in benzene or ether. Soluble in DMSO (>16.8 mg/mL). | [4][6][7] |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is fundamental to drug development. Standardized experimental protocols ensure data accuracy and reproducibility. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (closed at one end).

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range. Due to decomposition, the observed range may be accompanied by a change in color.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a drug at different physiological pH values. Potentiometric titration is a standard method for its determination.[8][9][10]

-

Apparatus: Calibrated pH meter with a combination electrode, automated titrator or a burette, magnetic stirrer, and a temperature-controlled reaction vessel.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.

-

The solution is placed in the reaction vessel and stirred continuously.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12]

-

Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer for quantification.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The experiment is performed in triplicate to ensure the reliability of the results.

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution characteristics.[2][4][13][14]

-

Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis).

-

Procedure:

-

n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in either the aqueous or the octanol phase.

-

The two phases are combined in a separatory funnel or vial in a defined volume ratio.

-

The mixture is agitated for a set period to allow for partitioning equilibrium to be established.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Signaling Pathways and Mechanisms of Action

This compound's biological activity is primarily attributed to its interaction with ion channels and G protein-coupled receptors.

Mechanism of Action as a Local Anesthetic

As a local anesthetic, this compound functions by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals.[3][6][15] The unionized form of the molecule is thought to cross the cell membrane, after which the protonated, active form binds to a specific site within the sodium channel pore.

References

- 1. academic.oup.com [academic.oup.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medistudygo.com [medistudygo.com]

An In-Depth Technical Guide to Diperodon Hydrochloride (CAS 537-12-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperodon hydrochloride (CAS 537-12-2) is a local anesthetic agent with a history of clinical use. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, pharmacological profile, and known biological activities. The information is presented to support further research and development efforts involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's interactions and applications.

Physicochemical Properties

This compound is the hydrochloride salt of Diperodon, a phenylcarbamic acid ester.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 537-12-2 | [1] |

| Molecular Formula | C22H28ClN3O4 | [1] |

| Molecular Weight | 433.93 g/mol | [1] |

| Melting Point | 193-201 °C | |

| Solubility | Slightly soluble in water; Soluble in alcohol; Slightly soluble in acetone and ethyl acetate; Insoluble in benzene or ether. | |

| pKa (acidic) | 10.95, 11.67 | [1] |

| pKa (basic) | 6.64 | [1] |

Mechanism of Action

Local Anesthetic Activity: Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in nerve cell membranes.[1] By inhibiting the influx of sodium ions, this compound prevents the depolarization of the neuronal membrane and the subsequent propagation of action potentials, leading to a reversible block of nerve conduction and a loss of sensation.[1]

The molecular target has been identified as the sodium channel alpha subunits in the brain, with a reported half-maximal inhibitory concentration (IC50) that indicates its potency.[1]

| Parameter | Value | Target | Reference(s) |

| IC50 | 5.89 (-log[M]) | Sodium channel alpha subunits (brain) | [1] |

dot

Figure 1: Mechanism of local anesthesia by this compound.

Antiviral Activity: GPCR Antagonism

This compound has been identified as an inhibitor of Ebola virus (EBOV) and Marburg virus (MARV). This antiviral activity is attributed to its function as a G protein-coupled receptor (GPCR) antagonist. By blocking the GPCRs that these viruses utilize for entry into host cells, this compound can prevent infection. The specific GPCR target and the downstream signaling cascade are areas for further investigation.

dot

References

An In-Depth Technical Guide to the In-Vitro Decomposition of Diperodon Hydrochloride in Serum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro decomposition of Diperodon hydrochloride in serum. Diperodon, a local anesthetic, is known to break down in the presence of hydrolases in blood serum.[1][2] Understanding the rate and pathway of this decomposition is crucial for drug development, formulation, and bioanalytical method validation. This document outlines the experimental protocols for studying this degradation, presents the available quantitative data, and visualizes the key processes involved.

Quantitative Decomposition Data

The in-vitro decomposition of this compound in serum has been quantified in several studies. The data indicates a relatively rapid initial decomposition, which then slows over time. After an 8-hour incubation period in blood serum, approximately 33% of the initial Diperodon concentration remains.[3] The decomposition is attributed to the action of hydrolases present in the serum.[1][2]

Furthermore, studies on the enantiomers of Diperodon have revealed that the hydrolysis rates and half-lives are different for each enantiomer, indicating stereoselectivity in the enzymatic degradation process.[4]

| Time Point | Percentage of Undecomposed this compound | Reference |

| 2 hours | Rapid decomposition observed | [3] |

| 8 hours | ~33% | [3] |

Note: The exact experimental rate constants and half-lives for the individual enantiomers require consulting the specific study by Hroboňová et al. (2002).[4]

Experimental Protocols

The following is a detailed methodology for the in-vitro decomposition study of this compound in serum, synthesized from the available literature.

2.1. Materials and Reagents

-

This compound analytical standard

-

Human or animal (e.g., rabbit) blood serum[4]

-

Methanol (HPLC grade)[3]

-

Acetonitrile (HPLC grade)[3]

-

Sodium acetate[3]

-

Acetic acid[3]

-

Triethylamine[3]

-

Water (deionized or HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3]

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[3]

-

Reversed-phase C18 column[3] or a chiral stationary phase column (e.g., Teicoplanin) for enantiomeric separation[3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification[5][6]

-

Incubator or water bath

-

Centrifuge

-

pH meter

2.3. In-Vitro Decomposition Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as methanol or DMSO.[1][2]

-

Incubation:

-

Spike a known concentration of this compound into fresh blood serum.

-

Incubate the mixture at a physiological temperature (e.g., 37°C).

-

Collect aliquots of the serum sample at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours).

-

-

Sample Preparation for Analysis:

-

To stop the enzymatic reaction, precipitate the serum proteins by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

For improved cleanup and concentration, solid-phase extraction (SPE) can be employed.[3]

-

-

Analytical Determination:

-

Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound and to identify any degradation products.

-

2.4. HPLC Method for Diperodon Quantification

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffer, such as sodium acetate (e.g., 70% methanol in water with 6.8 g/L sodium acetate, pH 7.4).[3] For enantiomeric separation, a mobile phase of methanol/acetonitrile/acetic acid/triethylamine (45/55/0.3/0.2 v/v/v/v) has been used.[3]

-

Column: A C18 reversed-phase column is suitable for separating Diperodon from its matrix components.[3] For chiral separation, a teicoplanin-based chiral stationary phase is effective.[3][4]

-

Detection: UV detection at an appropriate wavelength.

Visualizations

3.1. Experimental Workflow

Caption: Experimental workflow for the in-vitro decomposition study of this compound in serum.

3.2. Proposed Decomposition Pathway

This compound possesses two carbamate functional groups, which are susceptible to hydrolysis by esterases present in the serum. The proposed primary degradation pathway involves the cleavage of these ester bonds.

References

- 1. glpbio.com [glpbio.com]

- 2. Diperodon HCl | CAS:537-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro study of enzymatic hydrolysis of diperodon enantiomers in blood serum by two-dimensional LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diperodon Hydrochloride Solutions in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Diperodon hydrochloride solutions for laboratory use. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Chemical and Physical Properties

This compound is a local anesthetic agent that functions by blocking voltage-gated sodium channels.[1] Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) (ester) monohydrochloride |

| CAS Number | 537-12-2 |

| Molecular Formula | C₂₂H₂₈ClN₃O₄ |

| Molecular Weight | 433.93 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 193-201°C[3] |

Solubility and Stability

Proper dissolution and storage are critical for maintaining the integrity of this compound solutions.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 16.8 mg/mL (≥ 38.7 mM)[2] |

| Water | Slightly soluble (1:100) |

| Ethanol | Soluble |

| Acetone | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

Stability: this compound is stable in air at ordinary temperatures.[4] However, aqueous solutions are faintly acidic and should be used promptly after preparation to prevent the precipitation of the free base, which can be caused by traces of alkali.[4] Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in tightly sealed containers, protected from light.[2]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Protocol:

-

Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5]

-

Gentle warming in a water bath (37°C) can also be used to aid dissolution.[2]

-

-

Storage:

Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution to the final desired concentration for use in in vitro experiments, such as cell viability or neurotoxicity assays.

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)

-

Sterile, conical tubes or microcentrifuge tubes

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final working solution, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution.

-

Final Dilution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Immediate Use: Use the prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Quality Control

Objective: To ensure the accuracy of the prepared this compound solution concentration.

| Parameter | Suggested Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of methanol and an aqueous buffer (e.g., sodium acetate) |

| Detection | UV spectrophotometry (wavelength to be determined by UV scan, likely around 210-260 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Procedure:

-

Prepare a standard curve with known concentrations of this compound.

-

Inject a sample of the prepared stock or working solution.

-

Compare the peak area of the sample to the standard curve to determine the concentration.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of the membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.

Caption: Mechanism of this compound action.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[7]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.[7]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[7]

-

Avoid breathing dust or aerosols.[4]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a laboratory setting.

Caption: Experimental workflow for Diperodon HCl.

Disposal

This compound waste should be treated as hazardous chemical waste.

-

Solid Waste: Collect unused powder and contaminated materials (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.

-

Liquid Waste: Collect unused solutions in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[7]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

References

- 1. Voltage-gated sodium channels (Na<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. glpbio.com [glpbio.com]

- 3. This compound CAS#: 537-12-2 [m.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. aksci.com [aksci.com]

Diperodon Hydrochloride: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent belonging to the class of phenylcarbamic acid esters. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By inhibiting the influx of sodium ions, this compound effectively reduces neuronal excitability, leading to a reversible block of nerve impulse transmission. This property makes it a compound of interest for various applications in neuroscience research, particularly in studies requiring the modulation of neuronal activity.

These application notes provide an overview of the potential uses of this compound in a neuroscience research setting, along with generalized protocols for its preparation and application. It is important to note that specific quantitative data for this compound in neuroscience research is limited in publicly available literature. Therefore, the provided protocols are based on the general principles of using local anesthetics in experimental neuroscience and may require optimization for specific experimental paradigms.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1] Local anesthetics, including Diperodon, typically interact with the intracellular side of the sodium channel pore.

The proposed sequence of events is as follows:

-

Membrane Permeation: The uncharged, lipid-soluble form of the Diperodon molecule penetrates the neuronal membrane to reach the axoplasm.

-

Re-equilibration: Inside the neuron, an equilibrium is re-established between the uncharged and the charged (cationic) forms of the molecule.

-

Channel Blockade: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions that is necessary for depolarization.

-

Inhibition of Action Potential: The blockade of sodium influx prevents the neuron from reaching the threshold for firing an action potential, thereby inhibiting nerve impulse conduction.

References

Application Notes and Protocols for Studying Sodium Channel Blockade with Diperodon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent that exerts its effects through the blockade of voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[2][3] By inhibiting the influx of sodium ions, this compound reduces nerve conduction and produces a local anesthetic effect.[4] These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study the function and pharmacology of voltage-gated sodium channels.

While detailed quantitative data for this compound's interaction with specific sodium channel isoforms are not extensively documented in publicly available literature, this document outlines the established protocols and methodologies used to characterize other well-known sodium channel blockers. These protocols can be readily adapted to determine the specific binding kinetics and isoform selectivity of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.

| Property | Value | Reference |

| CAS Number | 537-12-2 | [1] |

| Molecular Formula | C₂₂H₂₈ClN₃O₄ | [1] |

| Molecular Weight | 433.93 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Slightly soluble in water (1:100), soluble in alcohol. Aqueous solubility can be increased with the addition of sodium chloride. | [1] |

| Stability | Stable in air at ordinary temperatures. Aqueous solutions should be prepared fresh to avoid precipitation of the free base. | [1] |

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels exist in different conformational states: resting, open, and inactivated. Many local anesthetics, including likely this compound, exhibit state-dependent binding, meaning their affinity for the channel varies depending on its conformational state. This property often leads to "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.[3][5]

The following diagram illustrates the general mechanism of state-dependent sodium channel blockade by a local anesthetic.

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Protocols

The following protocols are based on standard electrophysiological techniques used to characterize sodium channel blockers. Researchers should optimize these protocols for their specific experimental setup and cell system.

Cell Culture and Transfection

For detailed analysis of this compound's effect on specific sodium channel isoforms, transient or stable transfection of a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the cDNA encoding the desired sodium channel α-subunit (e.g., NaV1.1 - NaV1.9) is recommended.

Materials:

-

HEK293 or CHO cells

-

Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Plasmid DNA encoding the human sodium channel isoform of interest

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (for stable cell line generation)

Protocol:

-

Culture cells in a T-75 flask until they reach 80-90% confluency.

-

For transient transfection, follow the protocol provided with your transfection reagent. Typically, cells are seeded in a new plate 24 hours before transfection.

-

For stable cell line generation, include a selection marker in your transfection and treat cells with the appropriate antibiotic after 48 hours.

-

Culture transfected cells for 24-48 hours before electrophysiological recordings to allow for sufficient channel expression.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for studying the effects of compounds on ion channel function.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.

Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Perfusion system

Protocol Workflow:

Caption: A typical workflow for a whole-cell patch-clamp experiment to study drug effects.

Voltage Protocols for Characterizing Sodium Channel Block

Different voltage protocols are used to investigate the various aspects of sodium channel blockade by this compound.

a) Tonic Block Protocol:

-

Purpose: To determine the effect of the drug on the channel in its resting state.

-

Protocol: From a holding potential of -120 mV (where most channels are in the resting state), apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

-

Analysis: Compare the peak current amplitude before and after drug application to determine the percentage of tonic block.

b) Use-Dependent (Phasic) Block Protocol:

-

Purpose: To assess the effect of the drug on channels that are repeatedly activated.

-

Protocol: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).

-

Analysis: Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the drug. The rate and extent of this decrease indicate the on-rate and degree of use-dependent block.

c) Steady-State Inactivation Protocol:

-

Purpose: To determine if the drug preferentially binds to the inactivated state of the channel.

-

Protocol: Apply a series of conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV for 500 ms) followed by a test pulse to a constant potential (e.g., -10 mV).

-

Analysis: Plot the normalized peak current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂). A hyperpolarizing shift in V₁/₂ in the presence of the drug suggests preferential binding to the inactivated state.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. The following are example tables with placeholder data. Researchers should populate these tables with their experimentally determined values for this compound.

Table 1: Tonic and Use-Dependent Block of NaV Isoforms by this compound

| NaV Isoform | Tonic Block IC₅₀ (µM) at 0.1 Hz | Use-Dependent Block IC₅₀ (µM) at 10 Hz |

| NaV1.1 | To be determined | To be determined |

| NaV1.2 | To be determined | To be determined |

| NaV1.3 | To be determined | To be determined |

| NaV1.4 | To be determined | To be determined |

| NaV1.5 | To be determined | To be determined |

| NaV1.6 | To be determined | To be determined |

| NaV1.7 | To be determined | To be determined |

| NaV1.8 | To be determined | To be determined |

| NaV1.9 | To be determined | To be determined |

Table 2: Kinetic Parameters of this compound Blockade (Example: NaV1.5)

| Parameter | Value |

| On-rate (kₒₙ) at 0 mV (M⁻¹s⁻¹) | To be determined |

| Off-rate (kₒբբ) at -120 mV (s⁻¹) | To be determined |

| Dissociation Constant (K𝘥) (µM) | To be determined |

Table 3: Effect of this compound on Steady-State Inactivation (Example: NaV1.5)

| Condition | V₁/₂ of Inactivation (mV) | Slope Factor (k) |

| Control | To be determined | To be determined |

| Diperodon HCl (X µM) | To be determined | To be determined |

| ΔV₁/₂ (mV) | To be determined |

Conclusion

These application notes provide a framework for the detailed investigation of this compound's effects on voltage-gated sodium channels. By employing the described electrophysiological protocols, researchers can elucidate the kinetic and state-dependent properties of this compound, contributing to a better understanding of its mechanism of action and its potential as a pharmacological tool. The generation of quantitative data for this compound will allow for its comparison with other known sodium channel blockers and aid in the development of novel therapeutics targeting these important ion channels.

References

- 1. This compound [drugfuture.com]

- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

Diperodon hydrochloride in ophthalmic anesthesia research

Application Notes and Protocols: Diperodon Hydrochloride in Ophthalmic Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a local anesthetic that has been historically mentioned for topical use in ophthalmology and dentistry to numb mucous membranes.[1] As a synthetic amino benzoic acid derivative, its structure contributes to its anesthetic properties.[1] However, it is important to note that this compound is no longer in common clinical use, and recent research on its specific application in ophthalmic anesthesia is limited.[2] These application notes provide a summary of the available information and general protocols relevant to the preclinical assessment of a topical ophthalmic anesthetic.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) (ester) monohydrochloride |

| CAS Number | 537-12-2[3] |

| Molecular Formula | C22H28ClN3O4[3] |

| Molecular Weight | 433.93 g/mol [3] |

| Solubility | Slightly soluble in water (1:100), soluble in alcohol.[3] |

| Appearance | Crystals with a bitter taste, followed by a sense of numbness.[3] |

Source: this compound Monograph[3]

Mechanism of Action

This compound, like other local anesthetics, is believed to exert its effect primarily through the blockade of voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible local anesthesia.

Signaling Pathway of Local Anesthetics

Caption: Generalized signaling pathway of local anesthetic action.

Quantitative Data

Experimental Protocols

Due to the lack of specific published protocols for this compound in ophthalmic research, the following sections provide generalized, hypothetical protocols for the preclinical evaluation of a novel topical ophthalmic anesthetic. These are intended as a template and would require significant adaptation and validation for any specific compound.

In Vitro Assessment of Cytotoxicity

Objective: To determine the potential toxicity of a topical anesthetic on corneal epithelial cells.

Methodology:

-

Cell Culture: Human corneal epithelial cells (HCE-T) are cultured in appropriate media and conditions.

-

Drug Preparation: A stock solution of the test anesthetic is prepared and serially diluted to a range of concentrations.

-

Exposure: The cultured cells are exposed to the different concentrations of the anesthetic for a clinically relevant time period (e.g., 15-30 minutes).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or PrestoBlue assay.

-

Data Analysis: The concentration that causes 50% cell death (IC50) is calculated to determine the cytotoxic potential.

Preclinical Ocular Irritation Study (Draize Test Alternative)

Objective: To evaluate the potential for a topical anesthetic to cause ocular irritation in an animal model.

Methodology:

-

Animal Model: New Zealand white rabbits are commonly used for this purpose.

-

Formulation: A sterile, buffered ophthalmic solution of the test anesthetic is prepared.

-

Instillation: A single dose of the formulation is instilled into the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours) post-instillation.

-

Scoring: Irritation is scored using a standardized system (e.g., the Draize scale).

Anesthetic Efficacy and Duration of Action

Objective: To determine the onset, depth, and duration of corneal anesthesia.

Methodology:

-

Animal Model: Rabbits or other suitable animal models.

-

Anesthetic Application: A defined volume of the anesthetic solution is applied to the cornea.

-

Anesthesia Assessment: Corneal sensitivity is assessed at baseline and at regular intervals post-instillation using a Cochet-Bonnet esthesiometer. The esthesiometer filament is applied to the central cornea, and the length of the filament that elicits a blink reflex is recorded.

-

Data Collection:

-

Onset of Anesthesia: Time to complete loss of the blink reflex.

-

Duration of Anesthesia: Time until the return of the blink reflex to baseline levels.

-

-

Data Analysis: Mean onset and duration times are calculated.

Visualizations

Experimental Workflow for Preclinical Ophthalmic Anesthetic Testing

Caption: A generalized workflow for preclinical testing of a topical ophthalmic anesthetic.

Conclusion

While this compound has a historical association with ophthalmic anesthesia, the lack of current research and quantitative data makes it difficult to provide detailed application notes and protocols for its use in a modern research setting. The information presented here is based on general principles of local anesthetics and standard preclinical ophthalmic research methodologies. Any new research into this compound for ophthalmic applications would need to systematically establish its efficacy, safety, and pharmacokinetic profile through rigorous in vitro and in vivo studies.

References

Application Notes and Protocols for Diperodon Hydrochloride as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a starting point for the chromatographic analysis of diperodon hydrochloride. The information is compiled from publicly available resources. It is important to note that while some methods are established, comprehensive validation data such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) are not fully available in the referenced literature. Therefore, in-house validation is crucial before implementing these methods for routine analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the quantitative analysis of this compound. Below are protocols based on available methods.

HPLC Method for General Analysis

This method is adapted from a protocol provided by a chromatography column manufacturer and can be used as a starting point for method development and validation.

Experimental Protocol:

-

Instrument: Standard HPLC system with UV detector.

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

-

Detection: UV spectrophotometer (wavelength not specified, requires optimization).

-

Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution to the desired concentrations. Dissolve or dilute the sample containing this compound in the same solvent. Filter all solutions through a 0.45 µm filter before injection.

Data Presentation:

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Column | Newcrom R1 | [1] |

| Mobile Phase | MeCN, Water, Phosphoric Acid | [1] |

Experimental Workflow:

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Diperodon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon hydrochloride is a local anesthetic agent.[1][2] Traditionally, its synthesis involves conventional heating methods that can be time-consuming.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in pharmaceutical chemistry, offering significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and enhanced purity.[3][4][5][6] This application note provides a detailed, albeit theoretical, protocol for the synthesis of this compound utilizing microwave irradiation, based on established principles of microwave chemistry and the known conventional synthesis route. Microwave synthesis is noted for its efficiency, often leading to shorter reaction times and higher yields.[3]

The conventional synthesis of this compound involves the reaction of 3-piperidino-1,2-propanediol with phenyl isocyanate, followed by treatment with hydrochloric acid.[1][2] By adapting this process to a microwave-assisted methodology, it is anticipated that the synthesis can be completed more rapidly and efficiently.

Principle of Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through dielectric heating.[3][7] Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves. The rapid re-alignment of these molecules generates heat through molecular friction. This volumetric heating is instantaneous and uniform, often leading to different outcomes compared to conventional heating where heat is transferred via conduction and convection.

Proposed Synthesis of this compound

The proposed microwave-assisted synthesis of this compound follows a two-step process: the formation of the dicarbanilate intermediate followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate)

In this step, 3-piperidino-1,2-propanediol is reacted with phenyl isocyanate in a suitable solvent under microwave irradiation. The polar nature of the reactants and the likely use of a polar solvent make this reaction amenable to microwave heating.

Step 2: Formation of this compound

The dicarbanilate intermediate is then treated with a solution of hydrogen chloride in a suitable solvent to precipitate the final product, this compound.

Experimental Protocols

Materials and Equipment:

-

3-piperidino-1,2-propanediol

-

Phenyl isocyanate

-

Anhydrous toluene (or another suitable high-boiling, microwave-transparent solvent)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in a compatible solvent)

-

Monobasic microwave reactor

-

Reaction vessels (10 mL or 20 mL) with magnetic stir bars

-

Standard laboratory glassware

-

Analytical instrumentation (e.g., HPLC, NMR, melting point apparatus)

Protocol for Microwave-Assisted Synthesis of 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate):

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 3-piperidino-1,2-propanediol (1.0 mmol) in 5 mL of anhydrous toluene.

-

Add phenyl isocyanate (2.2 mmol, 2.2 equivalents) to the solution.

-

Seal the reaction vessel.

-

Place the vessel in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes with variable power. Ensure continuous stirring.

-

After the reaction is complete, cool the vessel to room temperature using compressed air.

-

The resulting solution contains the dicarbanilate intermediate.

Protocol for the Formation of this compound:

-

Transfer the reaction mixture from the previous step to a larger flask.

-

While stirring, slowly add a solution of hydrogen chloride in anhydrous diethyl ether until precipitation is complete. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

Filter the resulting precipitate (this compound).

-

Wash the precipitate with cold anhydrous diethyl ether.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.

-

Characterize the final product by HPLC, NMR, and melting point analysis.

Data Presentation

The following table summarizes the hypothetical quantitative data for the microwave-assisted synthesis of this compound compared to the conventional method.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Hypothetical) |

| Reactants | 3-piperidino-1,2-propanediol, Phenyl isocyanate | 3-piperidino-1,2-propanediol, Phenyl isocyanate |

| Solvent | Anhydrous Ether | Anhydrous Toluene |

| Reaction Time | 2 hours | 10 minutes |

| Reaction Temperature | Reflux | 120°C |

| Microwave Power | N/A | Variable (up to 300 W) |

| Yield | Not specified | > 90% (expected) |

| Purity | Not specified | > 98% (expected after recrystallization) |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

The proposed microwave-assisted synthesis of this compound offers a promising alternative to conventional methods. The significant reduction in reaction time, coupled with the potential for higher yields and purity, makes this approach highly attractive for rapid synthesis and library generation in a drug discovery and development setting. Further optimization of reaction parameters such as solvent, temperature, and reaction time may lead to even greater improvements in efficiency. This protocol provides a solid foundation for researchers to explore the application of microwave chemistry in the synthesis of this and other related pharmaceutical compounds.

References

- 1. This compound | 537-12-2 [chemicalbook.com]

- 2. This compound CAS#: 537-12-2 [m.chemicalbook.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rjpdft.com [rjpdft.com]

- 6. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

Troubleshooting & Optimization

Diperodon hydrochloride solution stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Diperodon hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Considerations |

| Solid Powder | -20°C | Up to 3 years | Hygroscopic, store under an inert atmosphere.[1] |

| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

Q2: How should I prepare this compound solutions?

A2: this compound is slightly soluble in water (1:100) and soluble in alcohol.[4] For research purposes, it is often dissolved in organic solvents like DMSO.[5] To enhance solubility, sonication or gentle warming to 37°C can be employed.[2] Aqueous solutions are faintly acidic and should be prepared fresh to prevent precipitation of the free base, which can be caused by traces of alkali.[4]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

-

Improper Storage: Exposure to temperatures higher than recommended or repeated freeze-thaw cycles can reduce solubility and stability.

-

pH Changes: For aqueous solutions, contamination with alkaline substances can cause the free base to precipitate.[4]

-

Low Solubility: The concentration might be too high for the chosen solvent.

Troubleshooting Steps:

-

Confirm that the storage conditions have been appropriate.

-

For aqueous solutions, check the pH. Prepare fresh solution if contamination is suspected.

-

For solutions in organic solvents, try gentle warming (to 37°C) and sonication to redissolve the compound.[2]

-

If precipitation persists, consider preparing a more dilute solution.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, its chemical structure, which includes ester linkages, suggests a susceptibility to hydrolysis under both acidic and basic conditions. Hydrolysis would likely cleave the ester bonds, yielding 3-(1-piperidinyl)-1,2-propanediol and phenylcarbamic acid derivatives. Degradation may also occur under oxidative and photolytic stress.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution and to generate potential degradation products for the development of a stability-indicating analytical method.

Objective: To assess the stability of this compound solution under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, methanol, and acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

pH meter

-

HPLC system with a UV or PDA detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 48 hours.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a suitable stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that of an unstressed control.

-

Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General GPCR Antagonist Signaling Pathway.

Caption: Diperodon HCl's Proposed Ebola Virus Inhibition Workflow.

Caption: Troubleshooting Logic for Solution Precipitation Issues.

References

- 1. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]

- 2. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 5. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]

Technical Support Center: Overcoming Poor Solubility of Diperodon Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Diperodon hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to have poor aqueous solubility. Its solubility in various solvents is summarized in the table below. It is important to note that extemporaneously prepared aqueous solutions should be used promptly to prevent the precipitation of the free base, which can be caused by traces of alkali.[1]

Q2: Why does the pH of the solution matter for the solubility of this compound?

A2: this compound is a salt of a basic drug.[2] Its aqueous solution is faintly acidic.[1] In alkaline conditions, the hydrochloride salt can convert to its free base form, which is likely less soluble and may precipitate out of solution. Therefore, maintaining a slightly acidic pH is crucial for keeping the drug dissolved in aqueous media.

Q3: Are there any known incompatibilities of this compound with common excipients?

Q4: Can the solubility of this compound in water be improved?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. The addition of sodium chloride has been reported to increase its water solubility.[1] Other common strategies for poorly soluble drugs include the use of co-solvents, cyclodextrins, solid dispersions, and particle size reduction.[6][7][8]

Troubleshooting Guide

Issue: Precipitation is observed in my aqueous stock solution of this compound.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| pH Shift to Alkaline | Ensure the pH of your solution is maintained in the slightly acidic range. Avoid using alkaline buffers or glassware that has not been properly rinsed of basic cleaning agents. |

| Exceeded Solubility Limit | Consult the solubility data table. You may be attempting to prepare a concentration that is too high for the chosen solvent system. |

| Temperature Effects | Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature. |

| Common Ion Effect | In solutions with a high concentration of chloride ions from other sources, the solubility of this compound may be suppressed.[2][9] |

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Water | Slightly soluble (1:100)[1] | Aqueous solutions are faintly acidic and may precipitate with traces of alkali.[1] Solubility is increased by the addition of sodium chloride.[1] |

| Water | 0.0876 mg/mL[10] | |

| Alcohol | Soluble[1] | |

| Acetone | Slightly soluble[1] | |

| Ethyl Acetate | Slightly soluble[1] | |

| Benzene | Insoluble[1] | |

| Ether | Insoluble[1] | |

| DMSO | ≥ 16.8 mg/mL[11] | |

| DMSO | 45 mg/mL[12] | Sonication is recommended to aid dissolution.[12] |

| Methanol | Slightly soluble[13][14] |

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general method for improving the solubility of this compound by using a co-solvent system. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15][16]

Materials:

-

This compound

-

Primary solvent (e.g., deionized water)

-

Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

-

Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

-

Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

-

Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent mixture.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix, often a polymer, to improve its dissolution rate and solubility.[7]

Materials:

-

This compound

-

A water-soluble polymer (e.g., PVP K30, PEG 6000, HPMC)

-

A common solvent for both the drug and the polymer (e.g., a mixture of dichloromethane and methanol)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Accurately weigh this compound and the chosen polymer in different ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

-

Dissolve both the drug and the polymer in a minimal amount of the common solvent in a round-bottom flask.

-

Once a clear solution is obtained, attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-50°C).

-

A thin film of the solid dispersion will form on the inner wall of the flask.

-

Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

-

Scrape the dried solid dispersion and store it in a desiccator.

-

Characterize the solid dispersion for its dissolution properties compared to the pure drug.

Visualizations

Caption: Experimental workflow for enhancing the solubility of this compound.

Caption: Troubleshooting flowchart for precipitation issues with this compound solutions.

References

- 1. This compound [drugfuture.com]

- 2. rjpdft.com [rjpdft.com]

- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 4. veeprho.com [veeprho.com]

- 5. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]